2,6-Diiodopyridin-3-ol
Overview
Description
2,6-Diiodopyridin-3-ol is an organic compound with the molecular formula C5H3I2NO and a molecular weight of 346.89 g/mol . It is a derivative of pyridine, characterized by the presence of two iodine atoms at the 2 and 6 positions and a hydroxyl group at the 3 position on the pyridine ring. This compound is primarily used in research settings and has various applications in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodopyridin-3-ol typically involves the iodination of pyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diiodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group, depending on the reagents used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyridines with various functional groups replacing the iodine atoms.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2,6-Diiodopyridin-3-ol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Diiodopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3 position can form hydrogen bonds with active sites of enzymes, while the iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
2,6-Dibromopyridin-3-ol: Similar structure but with bromine atoms instead of iodine.
2,6-Dichloropyridin-3-ol: Contains chlorine atoms at the 2 and 6 positions.
2,6-Difluoropyridin-3-ol: Fluorine atoms replace the iodine atoms.
Uniqueness: 2,6-Diiodopyridin-3-ol is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and binding properties, making it a valuable compound for specific applications where iodine’s characteristics are advantageous .
Properties
IUPAC Name |
2,6-diiodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQSPXMJKWUIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382806 | |
Record name | 2,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14764-90-0 | |
Record name | 2,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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